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5-Hydroxydeoxyuridine triphosphate - 27972-89-0

5-Hydroxydeoxyuridine triphosphate

Catalog Number: EVT-1591552
CAS Number: 27972-89-0
Molecular Formula: C9H15N2O15P3
Molecular Weight: 484.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Hydroxydeoxyuridine triphosphate is a modified nucleotide that plays a significant role in biochemical research, particularly in studies related to DNA synthesis and oxidative stress. This compound is classified as a deoxynucleoside triphosphate, which is a building block for DNA. The presence of the hydroxyl group at the 5-position of the uracil base distinguishes it from its parent compound, deoxyuridine triphosphate.

Source and Classification

5-Hydroxydeoxyuridine triphosphate is derived from 5-hydroxydeoxyuridine, which can be synthesized through various chemical methods. In terms of classification, it falls under the category of modified nucleotides, specifically within the class of pyrimidine nucleotides due to its uracil base structure. This compound is significant in understanding the incorporation of oxidized nucleotides into DNA and their potential effects on genetic stability.

Synthesis Analysis

Methods

Technical Details

The synthesis process generally includes:

  • Protection of functional groups: Initial protection of hydroxyl groups using cyanoethyl groups.
  • Phosphitylation: Conversion to phosphoramidite forms using reagents such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
  • Deprotection: Removal of protecting groups to yield the final triphosphate form.

These methods have been refined to minimize reaction times and increase yields compared to traditional approaches .

Molecular Structure Analysis

Structure

The molecular formula for 5-hydroxydeoxyuridine triphosphate is C₁₂H₁₅N₂O₁₄P₃. Its structure consists of:

  • A ribose sugar backbone.
  • A uracil base with a hydroxyl group at the 5-position.
  • Three phosphate groups attached to the sugar moiety.

Data

The molecular weight of 5-hydroxydeoxyuridine triphosphate is approximately 407.2 g/mol. The structural configuration allows it to participate effectively in enzymatic reactions involving DNA polymerases.

Chemical Reactions Analysis

Reactions

5-Hydroxydeoxyuridine triphosphate can undergo various chemical reactions typical for nucleotides, including:

  • Incorporation into DNA: It can be incorporated into DNA strands by DNA polymerases, particularly those lacking proofreading activity. This incorporation can lead to mispairing events during DNA replication .
  • Dephosphorylation: It can also be hydrolyzed by nucleotidases, resulting in the formation of 5-hydroxydeoxyuridine diphosphate or monophosphate forms.

Technical Details

The efficiency of incorporation into DNA has been shown to be higher than that of other oxidized nucleotides like 8-oxodeoxyguanosine triphosphate, indicating its potential implications in mutagenesis and DNA repair mechanisms .

Mechanism of Action

Process

The mechanism by which 5-hydroxydeoxyuridine triphosphate exerts its effects involves its incorporation into DNA during replication. This modified nucleotide can pair with adenine during synthesis, leading to potential mutations if not properly repaired. Its presence in the nucleotide pool can influence the fidelity of DNA synthesis and repair processes.

Data

Research indicates that while it can mispair with adenine, it does so with lower efficiency compared to other oxidized nucleotides, suggesting that cellular mechanisms may exist to mitigate its incorporation into DNA .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and common organic solvents used in biochemical applications.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The hydroxyl group makes it more reactive than standard deoxynucleoside triphosphates, particularly towards oxidative stress conditions.

Relevant analyses have shown that oxidative stress can enhance the formation of this compound from its precursors, indicating its role in cellular responses to damage .

Applications

Scientific Uses

5-Hydroxydeoxyuridine triphosphate has several applications in scientific research:

  • DNA Synthesis Studies: Used to investigate the effects of modified nucleotides on DNA replication fidelity.
  • Mutagenesis Research: Important for studying how oxidative stress influences genetic mutations.
  • Biochemical Assays: Employed in assays involving DNA polymerases to understand substrate specificity and enzyme kinetics.
Introduction to 5-Hydroxydeoxyuridine Triphosphate in Genomic Stability

Historical Context of Oxidized Nucleotide Research

Research into oxidized pyrimidine nucleotides emerged alongside broader investigations into radiation biology and free radical damage to DNA. Early work in the 1970s characterized the chemical properties of modified pyrimidines, including 5-hydroxy derivatives, revealing their propensity to undergo tautomeric shifts and destabilize nucleic acid structures [4]. By the early 1990s, advances in analytical chemistry, particularly gas chromatography coupled with isotope-dilution mass spectrometry (GC/IDMS), enabled precise quantification of oxidative base lesions in cellular DNA. These techniques confirmed the significant formation of 5-hydroxyuracil (the nucleobase of 5-OH-dUTP) and other hydroxypyrimidines following oxidative insults like hydrogen peroxide treatment [5]. A pivotal 1994 study by Dizdaroglu and colleagues fundamentally shifted the perspective, demonstrating that 5-hydroxydeoxycytidine triphosphate (5-OH-dCTP) and 5-hydroxydeoxyuridine triphosphate (5-OH-dUTP) were not merely damaged bases within DNA but were also present in the free nucleotide pools of cells. Crucially, this work established these hydroxypyrimidine triphosphates as highly efficient substrates for bacterial DNA polymerase I (Klenow fragment), even surpassing the notorious 8-oxo-dGTP in incorporation efficiency [1] [2]. This discovery highlighted the pre-mutagenic threat posed by oxidized nucleotide pools and spurred research into enzymatic "sanitization" mechanisms preventing their incorporation.

Role in Oxidative DNA Damage and Repair Pathways

5-OH-dUTP exerts its genotoxic effects primarily through its misincorporation during DNA replication. Once incorporated into DNA as 5-hydroxyuracil (5-OH-U), this lesion presents dual challenges to repair systems due to its ambiguous coding potential. Biochemical studies demonstrate that 5-OH-U can mispair with guanine during subsequent rounds of replication, leading to C:G to A:T transversion mutations – a signature mutation type associated with oxidative stress and carcinogenesis [1] [8]. Preventing 5-OH-dUTP incorporation is therefore a critical defense line. This is achieved primarily by the dUTPase enzyme, which, despite its name, exhibits significant activity towards dUTP analogs like 5-OH-dUTP, hydrolyzing them to the corresponding monophosphates (dUMP/5-OH-dUMP) [10]. This "substrate ambiguity" allows dUTPase to contribute to sanitizing the dNTP pool.

Table 1: Enzymatic Pathways Handling 5-OH-dUTP and 5-OH-U in DNA

EnzymeSubstrateActionConsequencePrimary Citation
DNA Polymerases5-OH-dUTPIncorporation opposite dACreates 5-OH-U:dA pair in DNA [1]
dUTPase5-OH-dUTPHydrolysis to 5-OH-dUMPPrevents incorporation, reduces dNTP pool [5-OH-dUTP] [10]
hMTH1 (Nudix hydrolase)5-OH-dUTPHydrolysis to 5-OH-dUMPPrevents incorporation, sanitizes dNTP pool [1] [3]
Uracil-DNA Glycosylase (UNG)5-OH-U in DNAExcises base, creates AP siteInitiates base excision repair (BER) [5]
Endonuclease III (NTH1)5-OH-U in DNAExcises base, creates AP siteInitiates base excision repair (BER) [5]

Once incorporated into DNA as 5-OH-U, the lesion becomes a substrate for base excision repair (BER). Two major DNA glycosylases recognize and excise 5-OH-U:

  • Uracil-DNA Glycosylase (UNG): Although primarily targeting uracil arising from cytosine deamination or dUTP misincorporation, UNG exhibits significant activity against 5-OH-U due to structural similarities [5].
  • Endonuclease III (Nth, NTH1 in humans): This bifunctional glycosylase, known for targeting oxidized pyrimidines like thymine glycol, also efficiently recognizes and excises 5-OH-U [5] [8].Excision by these glycosylases creates an abasic site (AP site), which is then processed by the subsequent steps of the BER pathway to restore the correct nucleotide. Failure to repair 5-OH-U before DNA replication risks the mispairing events that drive mutagenesis. Recent structural studies using NMR spectroscopy have illuminated the complex dynamics of human dUTPase, revealing ligand-dependent conformational shifts, particularly involving the C-terminal arm, that influence its ability to bind and hydrolyze substrates like dUTP and potentially 5-OH-dUTP [7]. These dynamics are crucial for understanding how dUTPase contributes to nucleotide pool sanitation beyond its canonical role.

Comparative Significance Among Hydroxypyrimidine Triphosphates

While several oxidized nucleotides threaten genomic stability, 5-OH-dUTP exhibits distinct biochemical properties that underscore its significant threat level. Direct comparisons within the hydroxypyrimidine triphosphate class reveal its prominence:

  • Incorporation Efficiency: Studies using the E. coli DNA Polymerase I Klenow fragment (exo-) demonstrated that both 5-OH-dUTP and 5-hydroxydeoxycytidine triphosphate (5-OH-dCTP) are incorporated into nascent DNA with significantly higher efficiency (V~max~/K~m~) than the well-studied oxidized purine 8-oxo-dGTP [1] [2]. This indicates DNA polymerases handle these oxidized pyrimidines with less discrimination compared to some oxidized purines.
  • Misincorporation & Mispairing: Following incorporation, the behavior of the resulting lesions diverges. 5-Hydroxyuracil (from 5-OH-dUTP) shows a pronounced tendency to mispair with guanine during subsequent replication, directly leading to C:G to A:T transversions [1] [8]. In contrast, 5-hydroxycytosine (from 5-OH-dCTP) primarily mispairs with adenine, albeit with lower efficiency than 5-OH-U mispairs with G, potentially leading to different mutation spectra (G:C to A:T transitions) [1].
  • Cellular Abundance: Quantitative analyses of oxidative DNA damage products indicate that hydroxypyrimidines, including the nucleobases of 5-OH-dUTP and 5-OH-dCTP, are formed in amounts comparable to 8-oxoguanine in cellular DNA exposed to oxidative stress like H₂O₂ [5]. Furthermore, they are excised more rapidly by cellular repair machinery than many purine lesions, suggesting a potent and ongoing threat necessitating efficient repair [5].

Table 2: Comparative Analysis of Key Oxidized Nucleotide Triphosphates

Parameter5-OH-dUTP5-OH-dCTP8-oxo-dGTPReference
Relative Incorporation Efficiency (Polymerase)High (1.0)High (0.8-1.0 relative to 5-OH-dUTP)Lower (0.2-0.5 relative to 5-OH-dUTP) [1] [2]
Primary Lesion in DNA5-Hydroxyuracil (5-OH-U)5-Hydroxycytosine (5-OH-C)8-Oxoguanine (8-oxoG) [1] [5]
Major Mispairing BehaviorPairs with dG (Error)Pairs with dA (Error)Pairs with dA (Error) [1] [8]
Resultant Mutation TypeC:G → A:T TransversionG:C → A:T TransitionG:C → T:A Transversion [1] [8]
Key Sanitizing Enzyme(s)dUTPase, hMTH1hMTH1 (presumed)hMTH1, MTH2 [1] [3] [10]
Key DNA Repair Glycosylase(s)UNG, Endonuclease III (NTH1)? (Possibly TDG, NEIL1)OGG1 [5] [8]

The structural basis for 5-OH-dUTP's efficient incorporation and mutagenicity lies in the altered hydrogen-bonding topology of the 5-hydroxyuracil base. The hydroxyl group at C5 influences the electron density and tautomeric equilibrium of the base, promoting non-canonical base pairing schemes that evade polymerase proofreading. Unlike uracil, which is efficiently excluded from DNA via dUTPase and repair pathways, the hydroxyl modification of 5-OH-U subtly alters its structure in a way that allows it to bypass normal fidelity checkpoints more effectively than simple uracil misincorporation [1] [8]. This highlights the unique challenge 5-OH-dUTP poses compared to both its non-oxidized counterpart (dUTP) and other common oxidized nucleotides.

Properties

CAS Number

27972-89-0

Product Name

5-Hydroxydeoxyuridine triphosphate

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-(5-hydroxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate

Molecular Formula

C9H15N2O15P3

Molecular Weight

484.14 g/mol

InChI

InChI=1S/C9H15N2O15P3/c12-4-1-7(11-2-5(13)8(14)10-9(11)15)24-6(4)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,4,6-7,12-13H,1,3H2,(H,19,20)(H,21,22)(H,10,14,15)(H2,16,17,18)/t4-,6+,7+/m0/s1

InChI Key

RLYLTZXYBNQTOL-UBKIQSJTSA-N

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Synonyms

2'-deoxy-5-hydroxyuridine triphosphate
5-hydroxy-2'-deoxyuridine 5'-triphosphate
5-hydroxydeoxyuridine triphosphate
5-OHdUTP

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

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